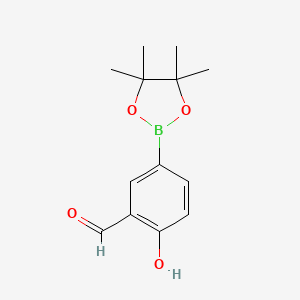

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

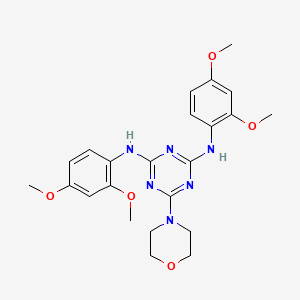

This compound contains a cyclopentane ring, which is a cyclic hydrocarbon with a molecular formula of C5H10. It also contains an ethyl carboxylate group (COOC2H5), which is a common functional group in organic chemistry. The compound also features a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered cyclopentane ring, the ethyl carboxylate group, and the boronate ester group. These groups would likely be connected via single bonds, allowing for rotation and flexibility in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl carboxylate group could increase its polarity compared to a simple hydrocarbon, potentially affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms and Synthesis

- Oxidative Scission and Synthesis Techniques : Research on small-size cycloalkane rings, such as ethyl 2,2-dimethoxycyclopropane-1-carboxylates, has shown oxidative ring opening by regioselective scission, indicating potential applications in synthetic chemistry for constructing complex molecules Graziano et al., 1996.

- Catalyzed Annulation : The phosphine-catalyzed [4 + 2] annulation process, utilizing ethyl 2-methyl-2,3-butadienoate as a synthon, reveals a method for synthesizing highly functionalized tetrahydropyridines, showing the versatility of ethyl carboxylates in catalytic reactions Zhu et al., 2003.

Biological and Medicinal Research

- Antimicrobial and Antioxidant Properties : Compounds such as ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, demonstrating the potential biomedical applications of ethyl carboxylate derivatives Tiwari et al., 2018.

Material Science and Organic Electronics

- Optical Characterizations for Photodiode Applications : Novel ethyl carboxylate derivatives have been explored for their optical properties, contributing to the development of materials for organic photodiodes, highlighting the compound's relevance in material sciences and organic electronics Elkanzi et al., 2020.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been used as reagents in the synthesis of quinoxaline derivatives or heterocyclylamine derivatives, which are known to inhibit pi3 kinase .

Mode of Action

Compounds containing the 1,3,2-dioxaborolane moiety are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role in the synthesis of pi3 kinase inhibitors, it might be involved in the pi3k/akt/mtor pathway, which plays a crucial role in cell survival, growth, and metabolism .

Result of Action

If it is indeed involved in the synthesis of pi3 kinase inhibitors, it could potentially inhibit cell growth and proliferation, induce apoptosis, and suppress angiogenesis .

Action Environment

It’s worth noting that many boronic acid derivatives, including those containing the 1,3,2-dioxaborolane moiety, are sensitive to moisture and require storage under an inert atmosphere .

Eigenschaften

IUPAC Name |

ethyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h11-12H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYHGNUPQSVNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCC(C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)

![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2840880.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2840881.png)

![N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide](/img/structure/B2840882.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxybutan-2-yl)acetamide](/img/structure/B2840883.png)

![6-Azaspiro[3.4]octane-6-carbonyl chloride](/img/structure/B2840888.png)